1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole
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Overview
Description
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole is an organosilicon compound that belongs to the class of siloles. Siloles are known for their unique electronic properties, making them of interest in various fields such as materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole typically involves the reaction of silacyclopentadienes with phenyl-substituted reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silole oxides.
Reduction: Reduction reactions can lead to the formation of silole anions.
Substitution: Substitution reactions can occur at the phenyl or trimethylsilyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogenated reagents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while reduction can produce silole anions.
Scientific Research Applications
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for use in drug delivery systems.
Industry: Utilized in the development of organic electronic devices, such as light-emitting diodes (LEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which 1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole exerts its effects involves interactions with molecular targets and pathways. Its electronic properties allow it to participate in electron transfer processes, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-2,3,4,5-tetraphenylsilole: Similar electronic properties but different substitution pattern.
1,1,2,3,4,5-Hexaphenylsilole: Higher phenyl content, leading to different reactivity and applications.
Uniqueness
1-Methyl-1,3,4-triphenyl-2,5-bis(trimethylsilyl)-1H-silole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other siloles.
Properties
CAS No. |
79628-08-3 |
---|---|
Molecular Formula |
C29H36Si3 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
trimethyl-(1-methyl-1,3,4-triphenyl-5-trimethylsilylsilol-2-yl)silane |
InChI |
InChI=1S/C29H36Si3/c1-30(2,3)28-26(23-17-11-8-12-18-23)27(24-19-13-9-14-20-24)29(31(4,5)6)32(28,7)25-21-15-10-16-22-25/h8-22H,1-7H3 |
InChI Key |
HCTOTYANKUNIBF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C(=C(C(=C1[Si](C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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